N-环己基-3-{3-氧代-5-[({[4-(异丙基)苯基]氨基甲酰}硫基)-2H,3H-咪唑并[1,2-c]喹唑啉-2-基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide” is a complex organic molecule. It contains several functional groups, including a cyclohexyl group, a propanamide group, and an imidazoquinazolinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclohexyl group, which is a six-membered carbon ring, attached to a larger ring structure that includes nitrogen and sulfur atoms . The presence of these heteroatoms (atoms other than carbon and hydrogen) likely contributes to the compound’s reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .科学研究应用
制剂开发和稳定性
L. Gu 等人的研究 (1988) 探索了与感兴趣的化合物结构相似的化合物降解动力学、溶解度和制剂注意事项,重点介绍了由于水解和氧化动力学而导致稳定静脉内制剂开发的挑战 (Gu 等人,1988)。
合成和生物活性
- A. Markosyan 等人 (2015) 合成了具有显著抗单胺氧化酶和抗肿瘤活性的 2-硫烷基取代衍生物,展示了此类化合物在治疗应用中的潜力 (Markosyan 等人,2015)。
- A. Pieczonka 等人 (2013) 研究了源自咪唑基碳酰肼的新型硒代半氨基脲,显示出通过环化反应产生具有独特生物活性的化合物的潜力 (Pieczonka 等人,2013)。
- H. Misra 和 A. Gupta (1982) 报道了具有抗菌、杀虫和抗乙酰胆碱酯酶活性的取代衍生物的合成,表明了这些化合物在各种生物应用中的多功能性 (Misra 和 Gupta,1982)。
抗病毒和抗菌活性
- P. Selvam 等人 (2007) 发现使用微波辅助技术合成的新型衍生物对呼吸道和生物防御病毒表现出有希望的抗病毒活性,强调了结构修饰在增强生物功效中的重要性 (Selvam 等人,2007)。
- E. Darwish 等人 (2014) 开发了包含具有有效抗菌特性的磺酰基部分的新型杂环化合物,突出了磺酰基团在这些分子活性中的作用 (Darwish 等人,2014)。
作用机制
未来方向
属性
IUPAC Name |
N-cyclohexyl-3-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3S/c1-19(2)20-12-14-22(15-13-20)32-27(37)18-39-30-34-24-11-7-6-10-23(24)28-33-25(29(38)35(28)30)16-17-26(36)31-21-8-4-3-5-9-21/h6-7,10-15,19,21,25H,3-5,8-9,16-18H2,1-2H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWKKVHZGCHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。